N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
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Overview
Description
N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a thienoindole core with a chlorobenzoyl group and a carbohydrazide moiety, making it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide spectrum of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-ht5a receptor binding inhibition .
Mode of Action
Indole-based compounds are known to undergo cycloaddition reactions, which are powerful tools in organic synthesis for the construction of complex and diverse heterocyclic structures . These reactions are completely atom-economical and hence are considered as green reactions .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 38386 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienoindole Core: The thienoindole core can be synthesized through a cyclization reaction involving a suitable indole derivative and a thiophene precursor under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction, where the thienoindole intermediate is reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the chlorobenzoyl-thienoindole intermediate with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
- N’-(4-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
- N’-(3-bromobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
Uniqueness
N’-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is unique due to the specific positioning of the chlorobenzoyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzoyl group at the 3-position may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-23-15-8-3-2-7-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-5-4-6-12(20)9-11/h2-10H,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFCVAMQXFUHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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